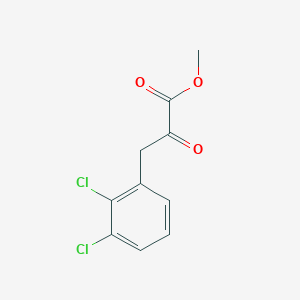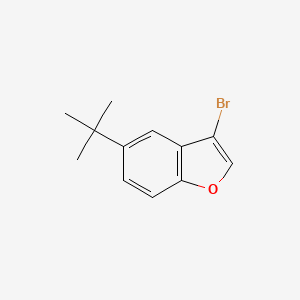
N-Acetyl-5-iodo-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-5-iodo-L-tryptophan is a derivative of the amino acid tryptophan, which is essential for protein synthesis in living organisms. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the tryptophan molecule and an iodine atom at the 5-position of the indole ring. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-5-iodo-L-tryptophan typically involves the iodination of N-Acetyl-L-tryptophan. One common method is the electrophilic substitution reaction, where iodine is introduced to the 5-position of the indole ring. This can be achieved using iodine monochloride (ICl) or iodine in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar iodination techniques. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-5-iodo-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products.
Reduction: The iodine atom can be reduced to form N-Acetyl-L-tryptophan.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or cyanides can replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: N-Acetyl-L-tryptophan.
Substitution: Various substituted tryptophan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Acetyl-5-iodo-L-tryptophan has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including neuroprotection and radioprotection
Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical studies.
Mecanismo De Acción
The mechanism of action of N-Acetyl-5-iodo-L-tryptophan involves its interaction with various molecular targets and pathways. It can modulate oxidative stress and enhance antioxidant enzyme activities, thereby protecting cells from damage . In neuroprotection, it may influence signaling pathways such as the cAMP response element-binding protein (CREB) signaling, which is crucial for cognitive functions .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-tryptophan: Lacks the iodine atom and has different chemical properties.
5-Iodo-L-tryptophan: Similar structure but without the acetyl group.
N-Acetyl-5-methoxy-L-tryptophan: Contains a methoxy group instead of an iodine atom.
Uniqueness
N-Acetyl-5-iodo-L-tryptophan is unique due to the presence of both the acetyl and iodine groups, which confer distinct chemical reactivity and biological activity. This dual modification allows for specific interactions in biochemical pathways that are not possible with other similar compounds.
Propiedades
IUPAC Name |
2-acetamido-3-(5-iodo-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-3-2-9(14)5-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDRFTIKLGZRBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13687478.png)

![(R)-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one](/img/structure/B13687483.png)



![[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)





